N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine
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Overview
Description
N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine is a Schiff base compound derived from the condensation of 2,4-dimethoxybenzaldehyde and 1H-indol-3-amine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 1H-indol-3-amine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the starting materials.
Scientific Research Applications
N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine involves its ability to form stable complexes with metal ions, which can interact with biological molecules. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives
Uniqueness
N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-indol-3-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility and ability to form hydrogen bonds, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C17H16N2O2/c1-20-13-8-7-12(17(9-13)21-2)10-18-16-11-19-15-6-4-3-5-14(15)16/h3-11,19H,1-2H3 |
InChI Key |
JIDPWBKJNKOAOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NC2=CNC3=CC=CC=C32)OC |
Origin of Product |
United States |
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